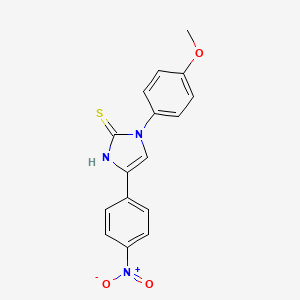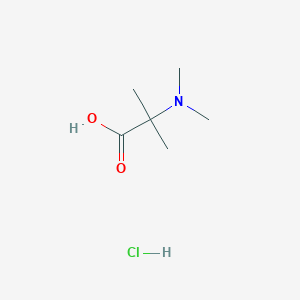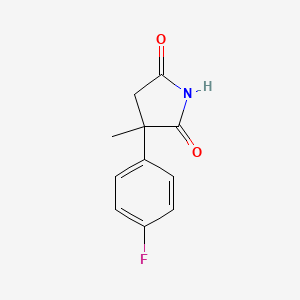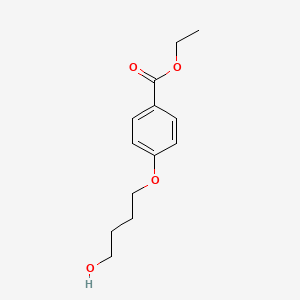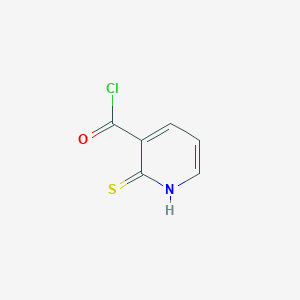
2-Mercaptonicotinoyl chloride
描述
2-Mercaptonicotinoyl chloride is an organosulfur compound with the molecular formula C6H4ClNOS. It is a derivative of nicotinic acid, where the carboxyl group is replaced by a mercapto group and a chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
作用机制
Target of Action
The primary target of 2-Mercaptonicotinoyl chloride, also known as 2-Mercaptonicotinoyl glycine (2-MNG), is the melanin production process in the skin . Melanin is a pigment that determines the color of the skin and protects it from UV rays .
Mode of Action
2-MNG exhibits a unique mode of action by inhibiting both immediate darkening and new melanin synthesis . This is achieved through the covalent conjugation of the thiol group of 2-MNG to melanin precursors . This unique mode of action prevents these precursors from integrating into growing melanin pigments .
Biochemical Pathways
The biochemical pathway affected by 2-MNG is the melanogenesis pathway, which is responsible for the production of melanin . By binding with melanin precursors, 2-MNG prevents their integration into the growing melanin pigments, thereby inhibiting melanogenesis .
Result of Action
The molecular and cellular effects of 2-MNG’s action result in the prevention of UV-induced skin darkening and delayed tanning . In clinical studies, 2-MNG has shown significant efficacy in managing melanin production in vitro . It has also been found to preserve melanocyte integrity .
Action Environment
The action of 2-MNG is influenced by environmental factors such as UV exposure . In a clinical study, 2-MNG was shown to prevent skin pigmentation mechanisms induced by UV exposure . Furthermore, the compound was selected for its favorable environmental impact, suggesting that its action, efficacy, and stability are designed with environmental considerations in mind .
生化分析
Biochemical Properties
It is known that the compound can participate in biochemical reactions due to its thiol group Thiol groups are known to be reactive and can form covalent bonds with other biomolecules
Cellular Effects
A derivative of this compound, 2-Mercaptonicotinoyl glycine, has been shown to inhibit melanogenesis, the process of melanin production in skin cells . This suggests that 2-Mercaptonicotinoyl chloride might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions: 2-Mercaptonicotinoyl chloride can be synthesized from 2-mercaptonicotinic acid. The typical synthetic route involves the reaction of 2-mercaptonicotinic acid with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out in a solvent like dichloromethane at low temperatures (around 0°C) to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent quality and efficiency.
化学反应分析
Types of Reactions: 2-Mercaptonicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine in an aprotic solvent like dichloromethane or tetrahydrofuran.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Amides, Esters, Thioesters: Formed through substitution reactions.
Disulfides, Sulfonic Acids: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
科学研究应用
2-Mercaptonicotinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through thiol-reactive chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
相似化合物的比较
2-Mercaptonicotinic Acid: The precursor to 2-mercaptonicotinoyl chloride, differing by the presence of a carboxyl group instead of a chloride group.
2-Mercaptonicotinoyl Glycine: A derivative where the chloride group is replaced by a glycine moiety, used in skin lightening applications
Uniqueness: this compound is unique due to its dual reactivity, allowing it to participate in both nucleophilic and electrophilic reactions. This versatility makes it a valuable intermediate in various chemical synthesis processes.
属性
IUPAC Name |
2-sulfanylidene-1H-pyridine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNOS/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOCQXBIBWJRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


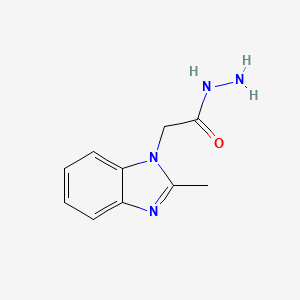
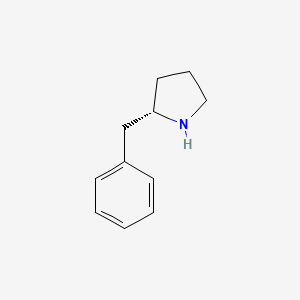
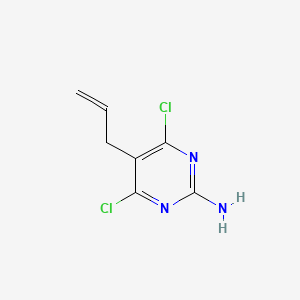
![O(1),O(3)-Bis(ethoxycarbonylmethyl)-p-tert-butylcalix[4]arene](/img/structure/B3176122.png)
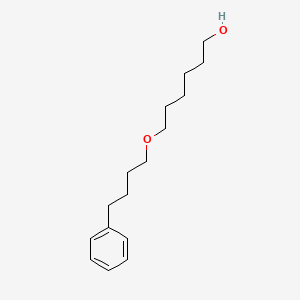
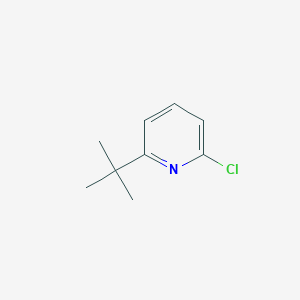
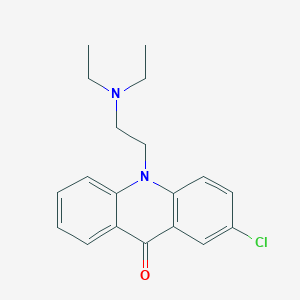

![Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride](/img/structure/B3176149.png)
